molecular formula C11H8F7NO B12552622 N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide CAS No. 192572-87-5

N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide

Cat. No.: B12552622
CAS No.: 192572-87-5
M. Wt: 303.18 g/mol
InChI Key: YPDMGBCRVFZQSM-UHFFFAOYSA-N
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Description

N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the acetamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Scientific Research Applications

N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The compound may inhibit enzyme activity or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide is unique due to its specific combination of fluorine atoms and the acetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it valuable for various research applications .

Properties

CAS No.

192572-87-5

Molecular Formula

C11H8F7NO

Molecular Weight

303.18 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H8F7NO/c1-6(20)19-9(10(13,14)15,11(16,17)18)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,19,20)

InChI Key

YPDMGBCRVFZQSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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